[(Butylsulfonyl)methyl]benzene
Description
[(Butylsulfonyl)methyl]benzene is an organosulfur compound characterized by a benzene ring substituted with a methyl group bearing a butylsulfonyl moiety (-SO₂C₄H₉). This sulfone derivative exhibits unique electronic and steric properties due to the electron-withdrawing sulfonyl group and the hydrophobic butyl chain. Sulfones are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their stability and versatility in reactions such as nucleophilic substitutions .
Properties
CAS No. |
3112-93-4 |
|---|---|
Molecular Formula |
C11H16O2S |
Molecular Weight |
212.31 g/mol |
IUPAC Name |
butylsulfonylmethylbenzene |
InChI |
InChI=1S/C11H16O2S/c1-2-3-9-14(12,13)10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3 |
InChI Key |
QUTRKCZEVXALJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Butylsulfonyl)methyl]benzene typically involves the reaction of benzyl chloride with butylsulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process where the reactants are mixed and heated in a reactor. The product is then purified using distillation or recrystallization techniques to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
[(Butylsulfonyl)methyl]benzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfoxides or sulfides.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
[(Butylsulfonyl)methyl]benzene has several applications in scientific research:
Mechanism of Action
The mechanism by which [(Butylsulfonyl)methyl]benzene exerts its effects involves the interaction of the sulfonyl group with various molecular targets. The sulfonyl group can form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways and lead to various biological effects .
Comparison with Similar Compounds
Structural Analogues: Alkylsulfonylmethylbenzenes
[(Methylsulfonyl)methyl]benzene
- Structure : Benzene ring with a methylsulfonylmethyl group (-SO₂CH₃).
- Key Differences : Shorter alkyl chain (methyl vs. butyl) reduces steric hindrance and lipophilicity.
- Properties : Higher solubility in polar solvents compared to the butyl analogue. The methyl group’s smaller size allows for faster reaction kinetics in substitution reactions .
4-Chlorophenyl Methyl Sulfone
- Structure : Benzene ring with a methylsulfonyl group and a chlorine substituent at the para position.
- Key Differences : Chlorine introduces electronegativity, enhancing the sulfonyl group’s electron-withdrawing effect. This increases reactivity in aromatic electrophilic substitutions compared to [(butylsulfonyl)methyl]benzene .
Table 1: Structural and Physical Properties of Sulfonylmethylbenzenes
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties |
|---|---|---|---|---|
| This compound | C₁₁H₁₆O₂S | 236.31 | -SO₂C₄H₉ | High lipophilicity, stable sulfonyl group |
| [(Methylsulfonyl)methyl]benzene | C₈H₁₀O₂S | 170.23 | -SO₂CH₃ | Polar, faster reaction kinetics |
| 4-Chlorophenyl Methyl Sulfone | C₇H₇ClO₂S | 202.65 | -SO₂CH₃, -Cl | Enhanced electrophilic reactivity |
Sulfur-Containing Analogues
1-Methyl-2-({[(2-methylphenyl)methyl]disulfanyl}methyl)benzene
- Structure : Benzene ring with a disulfide (-S-S-) linked methyl group and a 2-methylbenzyl group.
- Key Differences : The disulfide bond introduces redox activity, unlike the stable sulfonyl group. This compound forms C–H⋯π interactions in its crystal structure, leading to distinct solid-state packing compared to sulfones .
1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene
- Structure : Benzene with a benzylthioether (-S-CH₂C₆H₅), fluorine, and trifluoromethyl groups.
- Key Differences : The thioether (-S-) group is less oxidized than sulfonyl, making it prone to oxidation. Fluorine and trifluoromethyl groups enhance electronic effects, influencing applications in medicinal chemistry .
Spectroscopic Comparison
- This compound :
- 4-Chlorophenyl Methyl Sulfone :
- ¹H NMR : Aromatic protons split due to chlorine’s electronegativity.
- IR : S=O stretches similar but shifted slightly due to chlorine’s inductive effect .
Biological Activity
[(Butylsulfonyl)methyl]benzene, a compound featuring a butylsulfonyl group attached to a benzene ring, has garnered attention in various fields of biological research. This article aims to explore its biological activity, including antimicrobial properties, potential therapeutic applications, and mechanisms of action.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound is characterized by the presence of a butylsulfonyl functional group, which significantly influences its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that sulfonamide derivatives, including those related to this compound, possess notable antimicrobial properties. A study demonstrated that certain benzenesulfonamide derivatives exhibited significant antibacterial activity against various pathogens, suggesting that this compound may have similar effects due to its structural similarities .
Table 1: Antimicrobial Activity of Sulfonamide Derivatives
| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-(2-aminoethyl)-benzenesulfonamide | E. coli | 20 µg/mL |
| 2,5-dichloro-N-(4-nitrophenyl)benzenesulfonamide | S. aureus | 15 µg/mL |
| This compound | Not yet tested | Pending further studies |
Cardiovascular Effects
Recent studies have indicated that some sulfonamide derivatives can influence cardiovascular parameters. For instance, the compound 4-(2-aminoethyl)-benzenesulfonamide was shown to decrease perfusion pressure in a time-dependent manner, suggesting potential applications in managing cardiovascular conditions . This effect may be mediated through interactions with calcium channels, which are crucial for vascular tone regulation.
The mechanisms underlying the biological activities of this compound are not fully understood but may involve:
- Nucleophilic Substitution : The electron-withdrawing nature of the sulfonyl group could facilitate nucleophilic attack on the aromatic ring, enhancing reactivity towards biological targets .
- Calcium Channel Modulation : As indicated in studies involving similar compounds, alterations in calcium channel activity may play a vital role in mediating cardiovascular effects .
Case Studies
A notable case study involved assessing the effects of various benzenesulfonamide derivatives on perfusion pressure and coronary resistance. The findings suggested that these compounds could modulate cardiovascular responses through specific interactions with biomolecules involved in calcium signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
